tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13843763
InChI: InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3
SMILES: CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC
Molecular Formula: C12H23O7P
Molecular Weight: 310.28 g/mol

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

CAS No.:

Cat. No.: VC13843763

Molecular Formula: C12H23O7P

Molecular Weight: 310.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate -

Specification

Molecular Formula C12H23O7P
Molecular Weight 310.28 g/mol
IUPAC Name tert-butyl 2-acetyloxy-2-diethoxyphosphorylacetate
Standard InChI InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3
Standard InChI Key ITMWZLZNRMOSPD-UHFFFAOYSA-N
SMILES CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC
Canonical SMILES CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central acetate backbone substituted with a tert-butyl ester, an acetoxy group, and a diethoxyphosphoryl moiety. The molecular formula C₁₂H₂₃O₇P corresponds to a molecular weight of 310.28 g/mol. The phosphoryl group (P=O) and ester functionalities render the molecule polar yet sterically hindered, influencing its solubility and reactivity.

Key Structural Features:

  • Tert-butyl group: Enhances steric bulk, improving stability against nucleophilic attack.

  • Acetoxy group: A reactive site for hydrolysis or transesterification.

  • Diethoxyphosphoryl group: Participates in phosphorylation reactions and metal coordination .

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight310.28 g/mol
Density~1.1–1.2 g/mL (estimated)
Boiling PointNot reported
Refractive Index~1.43–1.45 (estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate likely involves sequential esterification and phosphorylation steps. A plausible pathway includes:

  • Esterification: Reacting acetic acid with tert-butanol under acidic conditions to form tert-butyl acetate.

  • Phosphorylation: Introducing the diethoxyphosphoryl group via a Michaelis-Arbuzov reaction, using triethyl phosphite and an acetylating agent .

Example Reaction Scheme:

Acetic acid+tert-butanolH+tert-butyl acetate(EtO)3P,Ac2Otert-butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate\text{Acetic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{tert-butyl acetate} \xrightarrow{\text{(EtO)}_3P, \text{Ac}_2\text{O}} \text{tert-butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate}

Optimization Strategies

Patent literature highlights the use of TEMPO-mediated oxidations and Reformatsky reactions for related tert-butyl phosphorylated esters . For instance, copper salts and diimine ligands enhance oxidation efficiency, while Grubbs’ catalysts facilitate cyclopropanation in downstream applications .

Applications in Organic Synthesis

Intermediate for Phosphorus-Containing Compounds

The compound’s phosphoryl group serves as a precursor for phosphonates and phosphates, which are pivotal in:

  • Antiviral agents: Phosphonate dendrimers exhibit activity against HIV-1 .

  • Antibacterial compounds: Analogues of myxopyronin B inhibit bacterial RNA polymerase .

Catalysis and Metal Coordination

The diethoxyphosphoryl group can coordinate transition metals, enabling applications in asymmetric catalysis. For example, rhodium-catalyzed cyclopropanations benefit from phosphoryl-containing ligands .

Comparative Analysis with Related Esters

CompoundMolecular FormulaKey Applications
tert-Butyl 2-(dimethoxyphosphoryl)acetateC₈H₁₇O₅PSynthesis of α,β-unsaturated esters
tert-Butyl 2-diazo-2-(diethoxyphosphoryl)acetateC₁₀H₁₉N₂O₅PCyclopropanation reactions

The target compound’s additional acetoxy group enhances its reactivity in acyl transfer reactions compared to dimethyl or diazo analogues .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s behavior in TEMPO-mediated oxidations.

  • Biological Screening: Evaluate its potential as an antibacterial or antiviral scaffold.

  • Process Optimization: Develop greener syntheses using biocatalysts or flow chemistry .

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